molecular formula C21H21N3O B2421198 N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide CAS No. 1021106-15-9

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide

Cat. No. B2421198
CAS RN: 1021106-15-9
M. Wt: 331.419
InChI Key: ZZDFOYVVZDHNFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which is a class of compounds that “N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide” belongs to, has been a subject of considerable interest . The synthesis involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The molecular structure of “N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide” is characterized by its molecular formula C21H21N3O. Further details about its structure can be obtained through spectral analysis such as IR, EI-MS and NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,8-naphthyridines include multicomponent reactions . These reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide” can be analyzed through various spectroscopic techniques. For instance, its IR spectrum shows peaks at 3152, 1653, 1516, 1438, 1348, 1258, 1109, 835 cm^-1 . Its 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at various chemical shifts . Its 13C NMR spectrum (400 MHz, DMSO-d6) also shows peaks at various chemical shifts . Its mass spectrum shows a peak at m/z 481 [M+H]+ .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom economical approaches . This suggests that future research could focus on improving the synthesis methods for these compounds and exploring their potential applications in medicinal chemistry and materials science .

properties

IUPAC Name

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-21(16-10-5-2-6-11-16)24-20-18(15-8-3-1-4-9-15)14-17-12-7-13-22-19(17)23-20/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDFOYVVZDHNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide

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